3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one chemical structure and properties
3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one chemical structure and properties
An In-Depth Technical Guide to 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one: A Key Intermediate in Medicinal Chemistry
Executive Summary
Substituted pyridin-2-one derivatives are recognized as "privileged scaffolds" in modern drug discovery, valued for their versatile chemical properties and ability to mimic biological structures.[1] This guide focuses on a specific, highly functionalized member of this class: 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one . Despite its potential as a strategic building block for complex pharmaceutical agents, this compound remains sparsely documented in public scientific literature. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates available data on its identity, infers its physicochemical properties based on analogous structures, proposes a detailed and reasoned synthetic pathway, and explores its potential applications as a pivotal intermediate in the synthesis of novel therapeutics.
The Pyridin-2-one Scaffold: A Foundation for Drug Design
The pyridin-2-one core is a heterocyclic motif of significant interest in medicinal chemistry. Its unique electronic and structural features allow it to serve multiple roles in a drug molecule's architecture.
-
Bioisosteric Replacement: Pyridinones can act as bioisosteres for amides, phenyls, pyridines, and other heterocyclic systems. This allows chemists to fine-tune a molecule's properties, such as lipophilicity, aqueous solubility, and metabolic stability, without losing the key interactions required for biological activity.[1]
-
Hydrogen Bonding: The presence of the amide-like functionality within the ring enables the pyridinone scaffold to act as both a hydrogen bond donor (from the N-H, if unsubstituted) and a hydrogen bond acceptor (at the carbonyl oxygen). This dual capability is crucial for binding to biological targets like enzyme active sites.[1]
-
Structural Versatility: The pyridinone ring is amenable to substitution at multiple positions, providing a framework upon which complex and diverse molecular architectures can be built. This allows for the systematic exploration of a compound's structure-activity relationship (SAR).
The subject of this guide, 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one, embodies this versatility. It incorporates three key functional handles—an amine, a bromine atom, and the pyridinone core—making it a highly valuable starting point for chemical library synthesis and lead optimization campaigns.
Core Compound Profile: 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one
Chemical Structure and Nomenclature
The formal IUPAC name for this compound is 3-Amino-5-bromo-1,4-dimethylpyridin-2(1H)-one . Its structure is defined by a pyridin-2-one ring with a bromine atom at the C5 position, an amino group at the C3 position, and two methyl groups at the N1 and C4 positions, respectively.
Caption: Chemical structure of 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one.
Physicochemical Properties
Direct experimental data for this specific compound is not widely available in public databases. The properties below are consolidated from supplier information or inferred from closely related chemical structures.
| Property | Value | Source / Rationale |
| CAS Number | 1446237-41-7 | [2] |
| Molecular Formula | C₇H₉BrN₂O | [2] |
| Molecular Weight | 217.06 g/mol | [2] |
| Appearance | Solid (Predicted) | Based on analogs like 3-Amino-5-bromo-1-methylpyridin-2(1H)-one which is a solid.[3] |
| Melting Point | Not Reported | Data not available. The related compound 3-Amino-5-bromo-pyridin-2-ol melts at 182-184 °C.[4] Methylation may lower this value. |
| Boiling Point | Not Reported | Data not available. Expected to be high due to polarity and molecular weight. |
| Solubility | Not Reported | Predicted to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol or ethanol. |
| Purity | ≥97% (Typical) | Based on supplier information for research chemicals.[2] |
Proposed Synthesis and Mechanistic Rationale
While a specific published procedure for this molecule is elusive, a robust synthetic route can be proposed based on established transformations of pyridine derivatives. The following multi-step synthesis is designed from readily available starting materials.
Retrosynthetic Analysis
The molecule can be disconnected at the C-N bond of the amino group and the C-Br bond. The core 1,4-dimethyl-pyridin-2-one scaffold can be constructed, followed by sequential functionalization. A plausible approach involves the nitration of a pre-formed dimethyl-pyridinone, followed by reduction of the nitro group to the target amine. Bromination can be performed at a suitable stage.
Proposed Step-by-Step Synthetic Protocol
Step 1: Synthesis of 3-Nitro-1,4-dimethylpyridin-2(1H)-one
-
To a cooled (0 °C) solution of 1,4-dimethylpyridin-2(1H)-one, add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
Once the addition is complete, add fuming nitric acid dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography.
Step 2: Bromination to yield 5-Bromo-3-nitro-1,4-dimethylpyridin-2(1H)-one
-
Dissolve the product from Step 1 in a suitable solvent such as acetic acid.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Heat the mixture to 60-70 °C and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Step 3: Reduction to 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one
-
Suspend the brominated nitro-compound from Step 2 in ethyl acetate or ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) in excess (typically 4-5 equivalents).[4]
-
Heat the mixture to reflux (or ~50 °C) and stir for 12-20 hours.[4]
-
After cooling, dilute the mixture with ethyl acetate and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting suspension through celite to remove tin salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one.
Rationale for Experimental Choices
-
Nitration: The use of sulfuric and nitric acid is a classic method for the nitration of aromatic and heteroaromatic rings. The pyridinone ring is activated towards electrophilic substitution, and nitration is expected to occur at the C3 or C5 position.
-
Bromination: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination of activated rings.
-
Reduction: Tin(II) chloride is a widely used and effective reagent for the chemoselective reduction of an aromatic nitro group to an amine, even in the presence of other reducible functional groups like a carbonyl or a halogen.[4] The acidic conditions of the reaction are well-tolerated by the pyridinone core.
Workflow Visualization
Caption: Proposed synthetic workflow for 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one.
Reactivity and Potential Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile synthetic intermediate. The three distinct functional regions—the amino group, the bromo substituent, and the pyridinone ring—can be selectively modified to generate a large library of derivatives.
-
Amino Group (C3): The primary amine is a potent nucleophile, readily undergoing acylation with acid chlorides or anhydrides to form amides, or reacting with aldehydes and ketones to form imines (which can be subsequently reduced). This site is ideal for introducing side chains to probe interactions with a biological target.
-
Bromo Group (C5): The bromine atom is a perfect handle for transition-metal-catalyzed cross-coupling reactions. It can be readily used in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions to introduce new aryl, heteroaryl, alkyl, or amino substituents at this position. This allows for rapid expansion of the molecular scaffold.
-
Pyridinone Ring: The ring itself can influence the overall electronic properties and conformation of the final molecule. Its ability to engage in hydrogen bonding and pi-stacking can be critical for target engagement.
Given these features, 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one is an excellent starting material for developing inhibitors of enzymes such as kinases, where a heterocyclic core often serves as an anchor in the ATP-binding site.
Predicted Spectral Characterization
No public spectral data is available for this compound. However, based on its structure, the following characteristic signals can be predicted. This information is crucial for reaction monitoring and structural confirmation during synthesis.
| Technique | Predicted Signals | Rationale |
| ¹H NMR | δ ~7.5-8.0 ppm (s, 1H) δ ~4.5-5.5 ppm (br s, 2H) δ ~3.4-3.6 ppm (s, 3H) δ ~2.1-2.3 ppm (s, 3H) | Aromatic proton (C6-H). Amine protons (-NH₂), broad and exchangeable. N-methyl protons (-N-CH₃). C-methyl protons (-C-CH₃). |
| ¹³C NMR | δ ~160-165 ppm δ ~140-150 ppm δ ~100-130 ppm (4 signals) δ ~30-35 ppm δ ~15-20 ppm | Carbonyl carbon (C2). Quaternary carbons attached to N and Br. Aromatic/olefinic carbons. N-methyl carbon. C-methyl carbon. |
| IR (Infrared) | 3300-3500 cm⁻¹ (N-H stretch) 2900-3000 cm⁻¹ (C-H stretch) 1640-1680 cm⁻¹ (C=O stretch) 1550-1620 cm⁻¹ (C=C stretch) | Characteristic of the primary amine. From the methyl and aromatic C-H bonds. Strong absorption from the pyridinone carbonyl. Aromatic ring vibrations. |
| Mass Spec (MS) | [M+H]⁺ at m/z 217/219 | Isotopic pattern (approx. 1:1 ratio) characteristic of a single bromine atom. |
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling halogenated aromatic amines should be strictly followed.
-
GHS Classification (Predicted): Based on similar compounds like 3-Amino-5-bromo-1-methylpyridin-2(1H)-one, it should be treated as harmful.[3][5]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
-
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
Conclusion
3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one is a strategically designed chemical intermediate with significant untapped potential for medicinal chemistry and drug discovery. Its trifunctional nature provides chemists with a versatile platform for creating diverse molecular libraries. While its experimental characterization is not yet widely reported, this guide provides a solid foundation for its synthesis, handling, and strategic application. As the demand for novel therapeutics continues to grow, such well-equipped and versatile building blocks will become increasingly indispensable to the scientific community.
References
-
Chemsrc. (2025, February 5). 3-amino-5-bromo-1,4-dimethyl-pyridin-2-one. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-3,4-dimethylpyridin-2(1H)-one. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved February 18, 2026, from [Link]
-
PubChemLite. (n.d.). 3-amino-5-bromo-1h-pyridin-2-one. Retrieved February 18, 2026, from [Link]
-
Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine. Retrieved February 18, 2026, from [Link]
- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 18, 2026, from [Link]
-
MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7213. [Link]
-
NCERT. (n.d.). Amines. Retrieved February 18, 2026, from [Link]
-
The Role of 2-Amino-3-bromo-5-methylpyridine in Modern Synthesis. (2026, February 9). LinkedIn. Retrieved February 18, 2026, from [Link]
Sources
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-amino-5-bromo-1,4-dimethyl-pyridin-2-one Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. 3-Amino-5-bromo-1-methylpyridin-2(1H)-one | 910543-72-5 [sigmaaldrich.com]
- 4. 3-AMINO-5-BROMO-PYRIDIN-2-OL CAS#: 98786-86-8 [m.chemicalbook.com]
- 5. 910543-72-5|3-Amino-5-bromo-1-methylpyridin-2(1H)-one|BLD Pharm [bldpharm.com]
